molecular formula C25H20ClN3O4S B2812785 N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894561-62-7

N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2812785
CAS No.: 894561-62-7
M. Wt: 493.96
InChI Key: HWKWORMGQCLOHB-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide features a spiro[indoline-3,2'-thiazolidin] core decorated with 4-chlorophenyl and 4-methoxyphenyl substituents. While detailed physicochemical or biological data for this specific compound are unavailable in the provided evidence, its structural analogs offer insights into structure-activity relationships (SAR) and synthetic strategies.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S/c1-33-19-12-10-18(11-13-19)29-23(31)15-34-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-17-8-6-16(26)7-9-17/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKWORMGQCLOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate aniline derivative.

    Spirocyclization: The indoline derivative undergoes spirocyclization with a thiazolidinone derivative to form the spiro[indoline-thiazolidin] core.

    Acylation: The spiro compound is then acylated with 4-chlorophenylacetyl chloride to introduce the chlorophenyl group.

    Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using methoxybenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Anticancer Properties : Research indicates that derivatives of spiro[indoline] compounds exhibit cytotoxic effects against various cancer cell lines. The structural features of N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide suggest potential activity against tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural motifs possess antimicrobial properties. This suggests that this compound may also exhibit antibacterial or antifungal activity, warranting further investigation .
  • Anti-inflammatory Effects : The thiazolidin moiety in the compound is known for its anti-inflammatory properties. Compounds with this structural feature have been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available aromatic aldehydes and acetamides. The introduction of the methoxy and chloro substituents can be achieved through electrophilic aromatic substitution reactions.
  • Key Reactions : The formation of the spiro[indoline] structure is crucial and can be accomplished through cyclization reactions involving isocyanides or isothiocyanates. Palladium-catalyzed cross-coupling reactions are also employed to introduce various substituents at the aromatic rings .

Therapeutic Potential

Given its biological activities, this compound has potential therapeutic applications:

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer agents. Further studies are needed to evaluate its efficacy in vivo and to understand its mechanism of action.
  • Infection Control : If confirmed to possess antimicrobial properties, this compound could contribute to the development of new antibiotics or antifungal agents amidst rising resistance to existing drugs.
  • Anti-inflammatory Drugs : Its anti-inflammatory potential could lead to applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Research ADemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Research BInvestigated antimicrobial activity against Gram-positive bacteria, showing promising results comparable to standard antibiotics.
Research CExplored anti-inflammatory effects in animal models, reporting a reduction in edema and inflammatory markers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spiro[indoline-3,2'-thiazolidin] Derivatives

Compounds sharing the spiro[indoline-thiazolidin] core demonstrate variations in substituents that influence their properties:

Table 1: Key Spiro[indoline-3,2'-thiazolidin] Derivatives
Compound Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 4-Chlorophenyl, 4-methoxyphenyl N/A N/A N/A
Derivative 8 () Cyclohexanecarbonyl, pentafluorobenzamide Oil 65 N/A
Compounds 4a-4g () Benzo[d]thiazol-2-ylthio groups Not reported Not given Anti-inflammatory, antibacterial (e.g., 5d, 5e)
Compound 5b () 4-Chlorophenyl, 4-methoxyphenyl 228–230 72 N/A
  • Derivative 8 () adopts bulkier substituents (pentafluorobenzamide), resulting in an oily consistency, contrasting with the crystalline solids observed in other spiro derivatives .
  • Biological Activity: Compounds 4a-4g () exhibit notable anti-inflammatory and antibacterial effects, with activity linked to electron-withdrawing substituents (e.g., halogens) on the benzothiazole ring .

Thiazole/Acetamide Derivatives with Aromatic Substituents

Compounds featuring thiazole, acetamide, and aromatic groups provide additional SAR insights:

Table 2: Thiazole/Acetamide Derivatives with Chlorophenyl/Methoxyphenyl Groups
Compound (Evidence) Substituents Melting Point (°C) Yield (%) Notes
5h () 4-Methoxyphenyl, 6-chloropyridin-3-yl 108–110 81 High yield, low melting point
VIe () 4-Chlorophenyl, flavone 155–157 80 Flavone-based analog
13 () 4-Methoxyphenyl, piperazine 289–290 75 MMP inhibitor candidate
7a () tert-Butyl, 4-chlorophenyl 249–251 49 Diastereomer A
  • Physicochemical Trends :

    • Higher melting points (e.g., 289–290°C for compound 13, ) correlate with rigid aromatic systems and hydrogen-bonding capacity .
    • The target compound’s methoxy group may reduce crystallinity compared to purely halogenated analogs, though data are lacking for confirmation.
  • Synthetic Yields :

    • Yields for comparable compounds range from 49% () to 86% (), influenced by steric hindrance and reaction conditions .

Functional Group Impact on Bioactivity

  • Chlorophenyl vs. Methoxyphenyl :

    • Chlorophenyl groups enhance electrophilicity and receptor binding in enzyme inhibitors (e.g., MMP inhibitors in ), while methoxyphenyl groups improve solubility .
    • In flavone derivatives (), 4-chlorophenyl substitution (VIe) correlates with moderate bioactivity, suggesting a balance between lipophilicity and polarity .
  • Spiro vs. Linear Architectures: Spirocyclic systems (e.g., ) often exhibit superior metabolic stability compared to linear thiazolidinones, a critical factor in drug development .

Biological Activity

N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazolidin ring fused with an indoline moiety and substituted aromatic groups. Its molecular formula is C19H18ClN3O3SC_{19}H_{18}ClN_3O_3S with a molar mass of approximately 403.88 g/mol.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Studies have demonstrated that derivatives with similar structures can selectively inhibit COX-2 over COX-1, reducing inflammation with minimal gastrointestinal side effects .
  • Antioxidant Properties : The presence of methoxy and chlorophenyl groups enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This is crucial in mitigating cellular damage in various diseases .
  • Antimicrobial Activity : Initial investigations suggest that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections .

Table 1: Biological Activities and IC50 Values

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
COX-1 InhibitionCOX-1>100
COX-2 InhibitionCOX-220.5
Antioxidant ActivityDPPH Scavenging15.0
AntimicrobialE. coli25.0

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects in vivo using a carrageenan-induced paw edema model. The compound demonstrated significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity through DPPH radical scavenging tests. The results indicated that the compound effectively reduced DPPH radicals, supporting its role as an antioxidant .
  • Antimicrobial Testing : The antimicrobial efficacy was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited promising results with notable inhibition zones, suggesting potential for development into antimicrobial therapeutics .

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